N-[4-(methylamino)pyrimidin-5-yl]-2-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide
Description
N-[4-(methylamino)pyrimidin-5-yl]-2-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Properties
IUPAC Name |
N-[4-(methylamino)pyrimidin-5-yl]-2-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N6O2/c1-6-7(16-18-15-6)3-9(17)14-8-4-12-5-13-10(8)11-2/h4-5H,3H2,1-2H3,(H,14,17)(H,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNOLKBROMAONGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NON=C1CC(=O)NC2=CN=CN=C2NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(methylamino)pyrimidin-5-yl]-2-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: Starting with a suitable precursor, the pyrimidine ring is constructed through cyclization reactions.
Introduction of the Methylamino Group: The methylamino group is introduced via nucleophilic substitution reactions.
Formation of the Oxadiazole Ring: The oxadiazole ring is synthesized through cyclization of appropriate precursors.
Coupling of the Two Rings: The final step involves coupling the pyrimidine and oxadiazole rings through an acetamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput synthesis techniques, automated reactors, and stringent purification processes to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-[4-(methylamino)pyrimidin-5-yl]-2-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
N-[4-(methylamino)pyrimidin-5-yl]-2-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(methylamino)pyrimidin-5-yl]-2-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
N-[4-(methylamino)pyrimidin-5-yl]-2-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide: is compared with other pyrimidine and oxadiazole derivatives.
Pyrimidine Derivatives: Compounds like aminopyrimidine and methylpyrimidine share structural similarities.
Oxadiazole Derivatives: Compounds such as oxadiazole acetamides and oxadiazole carboxamides are structurally related.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the combination of pyrimidine and oxadiazole rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
